molecular formula C15H24N2O5S B296948 N-(3-ethoxypropyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide

N-(3-ethoxypropyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide

Katalognummer B296948
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: CZMROAWALJAFDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethoxypropyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It belongs to the class of drugs known as angiotensin II type 2 receptor antagonists and is being studied for its potential to treat neuropathic pain, which is a type of chronic pain that is caused by damage to the nervous system.

Wirkmechanismus

EMA401 works by blocking the activity of the angiotensin II type 2 receptor, which is believed to play a role in the development of chronic pain. By blocking this receptor, EMA401 is able to reduce the transmission of pain signals in the nervous system, leading to a reduction in pain.
Biochemical and Physiological Effects
EMA401 has been shown to have a number of biochemical and physiological effects. In preclinical studies, EMA401 has been shown to reduce the activity of neurons that are involved in the transmission of pain signals. It has also been shown to reduce the release of inflammatory cytokines, which are molecules that are involved in the development of chronic pain. In clinical trials, EMA401 has been shown to reduce pain levels in patients with neuropathic pain, with some patients experiencing a complete resolution of their pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of EMA401 is its potential to treat neuropathic pain, which is a condition that is difficult to treat using current therapies. EMA401 has also been shown to be well-tolerated in clinical trials, with few side effects reported. However, one limitation of EMA401 is that it is still in the early stages of development, and more research is needed to fully understand its potential as a treatment for neuropathic pain.

Zukünftige Richtungen

There are a number of future directions for research on EMA401. One area of research is the development of more effective formulations of the drug, such as topical formulations that can be applied directly to the site of pain. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with EMA401. Finally, researchers are also exploring the potential of EMA401 to treat other types of chronic pain, such as cancer-related pain.

Synthesemethoden

EMA401 is synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methoxy-4-nitroaniline with ethyl 3-bromopropionate to form 2-methoxy-4-(3-bromopropoxy)nitrobenzene. This compound is then reacted with sodium methoxide to form 2-methoxy-4-(3-methoxypropoxy)nitrobenzene, which is then reduced with palladium on carbon to form 2-methoxy-4-(3-methoxypropoxy)aniline. Finally, this compound is reacted with N-(2-chloroacetyl)glycine ethyl ester to form EMA401.

Wissenschaftliche Forschungsanwendungen

EMA401 has been the subject of extensive scientific research, with studies showing its potential to treat neuropathic pain. In preclinical studies, EMA401 has been shown to block the activity of the angiotensin II type 2 receptor, which is believed to play a role in the development of chronic pain. Clinical trials have also shown promising results, with EMA401 demonstrating efficacy in reducing pain in patients with neuropathic pain.

Eigenschaften

Molekularformel

C15H24N2O5S

Molekulargewicht

344.4 g/mol

IUPAC-Name

N-(3-ethoxypropyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C15H24N2O5S/c1-4-22-11-7-10-16-15(18)12-17(23(3,19)20)13-8-5-6-9-14(13)21-2/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,16,18)

InChI-Schlüssel

CZMROAWALJAFDU-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C

Kanonische SMILES

CCOCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.